molecular formula C18H11Cl2N3O2S B1401437 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole CAS No. 882562-40-5

3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1401437
CAS No.: 882562-40-5
M. Wt: 404.3 g/mol
InChI Key: ZSDGZYGEBQECGY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)indole . This nomenclature reflects its core structural components:

  • An indole moiety (a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring).
  • A pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted with chlorine atoms at the 2- and 5-positions.
  • A phenylsulfonyl group (-SO₂C₆H₅) attached to the indole nitrogen.

The structural formula, represented in SMILES notation, is:
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl. This notation highlights the connectivity of the indole (positions 1 and 3), pyrimidine (positions 2, 4, and 5), and sulfonyl group. The three-dimensional conformation, stabilized by π-π interactions and sulfonyl group electronegativity, influences its reactivity and binding affinity in biological systems.

CAS Registry Number and Molecular Weight

The Chemical Abstracts Service (CAS) Registry Number for this compound is 882562-40-5 , a unique identifier critical for regulatory and commercial tracking. Its molecular weight, calculated from the formula C₁₈H₁₁Cl₂N₃O₂S , is 404.27 g/mol (exact mass: 403.9974 Da). Minor discrepancies in reported values (e.g., 404.3 g/mol in some sources) arise from rounding conventions.

Table 1: Molecular Descriptors

Property Value
CAS Registry Number 882562-40-5
Molecular Formula C₁₈H₁₁Cl₂N₃O₂S
Exact Mass 403.9974 Da
Monoisotopic Mass 403.9974 Da
SMILES ClC1=NC(C2=CN(C3=C2C=CC=C3)S(=O)(=O)C2=CC=CC=C2)=C(Cl)C=N1

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O2S/c19-15-10-21-18(20)22-17(15)14-11-23(16-9-5-4-8-13(14)16)26(24,25)12-6-2-1-3-7-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDGZYGEBQECGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=NC(=NC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743588
Record name 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882562-40-5
Record name 3-(2,5-Dichloro-4-pyrimidinyl)-1-(phenylsulfonyl)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882562-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzenesulfonyl)-3-(2,5-dichloropyrimidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Suzuki Coupling and Sulfonylation

Method 2: Direct Synthesis

Chemical Properties and Analysis

Data Table: Synthesis Conditions and Yields

Method Starting Materials Conditions Yield
1 Indole derivative, 2,4,5-trichloropyrimidine, Pd(0) catalyst Acetonitrile/water, reflux overnight 67% (for the intermediate), then 69% after sulfonylation
2 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole, benzenesulfonyl chloride THF, sodium tert-butoxide, 0°C 69%

Chemical Reactions Analysis

Friedel-Crafts Alkylation for Pyrimidine-Indole Coupling

The core structure is synthesized via Friedel-Crafts alkylation between 2,4-dichloropyrimidine and indole derivatives. Aluminum chloride (AlCl₃) acts as a Lewis catalyst to facilitate electrophilic substitution at the indole’s 3-position.

Reagents/ConditionsYieldKey Observations
2,4-Dichloropyrimidine, AlCl₃, ethylene glycol dimethyl ether, 80°C, 2 h55%Selective substitution at the indole’s 3-position; unreacted starting materials removed via silica chromatography .

Sulfonylation at the Indole Nitrogen

The indole nitrogen undergoes sulfonylation using benzenesulfonyl chloride under basic conditions. Sodium tert-butoxide deprotonates the indole NH, enabling nucleophilic attack on the sulfonyl chloride.

Reagents/ConditionsYieldKey Observations
Benzenesulfonyl chloride, NaOtBu, THF, 0°C, 30 min69%Reaction proceeds regioselectively at the indole NH; sulfonyl group enhances solubility for subsequent reactions .

Nucleophilic Aromatic Substitution (SNAr) on Dichloropyrimidine

The 2- and 5-chloro groups on the pyrimidine ring are reactive toward amines in SNAr reactions.

Amination at the 2-Position

Chiral amines (e.g., (3S)-piperidine) displace the 2-chloro group under mild basic conditions.

Reagents/ConditionsYieldKey Observations
(3S)-Piperidine, dioxane, 70°C, 3 h85%*Stereochemistry retained; Boc-protected intermediates simplify purification .

Displacement at the 5-Position

The 5-chloro group is less reactive but can be substituted under harsher conditions (e.g., Suzuki-Miyaura coupling).

Reagents/ConditionsYieldKey Observations
Boronic acid (e.g., phenylsulfonyl-indole boronic acid), Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 100°C, 1.5 h54%Requires palladium catalysis; trifluoromethyl group stabilizes transition state .

Oxidation of Thioether to Sulfone

Methylthio groups on the pyrimidine ring are oxidized to sulfones using meta-chloroperbenzoic acid (m-CPBA).

Reagents/ConditionsYieldKey Observations
m-CPBA, DCM/THF, rt, 16 h95%Reaction is exothermic; sulfone formation critical for enhancing binding affinity in kinase inhibitors .

Deprotection of Sulfonyl Group

The phenylsulfonyl group is removed under strong basic conditions to regenerate the free indole NH.

Reagents/ConditionsYieldKey Observations
5N NaOH, dioxane, 70°C, 3 h89%Harsh conditions required due to sulfonyl group’s electron-withdrawing effects .

Hydrogenation of Alkenes

Vinylic substituents introduced via Suzuki coupling are hydrogenated to alkyl chains.

Reagents/ConditionsYieldKey Observations
H₂, Pd/C, EtOH, rt, 2 h92%Catalyst loading (5 wt%) ensures complete reduction without pyrimidine ring hydrogenation .

Scientific Research Applications

MethodConditionsYield
Microwave-Assisted SynthesisN-Ethyl-N,N-diisopropylamine; 135°C for 25 min~85%

Medicinal Chemistry

The compound is primarily investigated for its role as a kinase inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs) and c-Jun N-terminal kinases (JNKs), which are crucial in cell cycle regulation and apoptosis. Inhibiting these pathways can be beneficial in cancer therapy by preventing tumor cell proliferation.

Anticancer Activity

Research indicates that derivatives of this compound can selectively target cancer cells while sparing normal cells. This selectivity is attributed to the structural features of the dichloropyrimidine group that enhance binding affinity to specific receptors involved in tumor growth.

Biochemical Research

In biochemical studies, this compound serves as a tool for probing cellular signaling pathways. By modulating kinase activity, researchers can elucidate the roles of various kinases in disease processes, particularly in oncology and neurobiology.

Case Study 1: CDK Inhibition

A study demonstrated that 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole effectively inhibited CDK activity in vitro. The results showed a significant reduction in cell viability in cancer cell lines treated with this compound compared to controls .

Case Study 2: JNK Pathway Modulation

Another investigation focused on the JNK signaling pathway, revealing that treatment with this indole derivative led to decreased phosphorylation of JNK substrates, suggesting potential therapeutic applications in conditions characterized by aberrant JNK activation .

Mechanism of Action

The mechanism of action of 3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of anticancer activity, it may interfere with cell signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Core Structure Key Functional Groups Biological Activity Reference
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole Indole + dichloropyrimidine Cl, SO₂Ph Kinase inhibitor intermediate
(R)-5-Chloro-4-(1-(phenylsulfonyl)-1H-indol-3-yl)-N-(piperidin-3-yl)pyrimidin-2-amine Modified dichloropyrimidine Piperidine amine CDK12/13 inhibitor (IC₅₀ < 100 nM)
Eletriptan Hydrobromide Indole + sulfonylethyl Pyrrolidinylmethyl 5-HT₁B/1D agonist

Biological Activity

3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole, with the CAS number 882562-40-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, which include both a pyrimidine and an indole moiety, contribute to its versatility in drug development and other applications.

The molecular formula for this compound is C18H11Cl2N3O2S, and it has a molecular weight of approximately 404.27 g/mol. Its structure is characterized by the presence of two chlorine atoms on the pyrimidine ring, which may influence its biological interactions.

PropertyValue
Molecular FormulaC18H11Cl2N3O2S
Molecular Weight404.27 g/mol
CAS Number882562-40-5
SMILESClc1ncc(c(n1)c1cn(c2c1cccc2)S(=O)(=O)c1ccccc1)Cl
XLogP34.8

1. Pharmaceutical Applications

This compound serves as a key intermediate in synthesizing various biologically active molecules. Its ability to undergo selective transformations allows for the attachment of functional groups that can enhance its pharmacological properties. It has been noted for its utility in developing novel pharmaceuticals and fluorescent probes for biological imaging studies .

The indole framework is recognized as a privileged structure in drug discovery, often interacting with multiple biological targets. Compounds featuring indole structures have shown promise in treating conditions such as cancer, neurodegenerative diseases, and infections due to their ability to modulate various biological pathways .

3. Cholinesterase Inhibition

Recent studies have highlighted the potential of related indole-based compounds as cholinesterase inhibitors, which are critical in treating Alzheimer's disease. For instance, derivatives have demonstrated significant inhibition against acetylcholinesterase and butyrylcholinesterase with IC50 values in the nanomolar range . While specific data on the dichloropyrimidinyl indole's activity against these enzymes is limited, its structural similarities suggest potential efficacy.

4. Anticancer Activity

Indole derivatives are often explored for anticancer properties due to their ability to induce apoptosis and inhibit tumor growth. The incorporation of a sulfonyl group enhances the compound's interaction with cellular targets involved in cancer progression .

Case Study 1: Cholinesterase Inhibition

A study focused on indole-based ligands revealed that compounds similar to this compound exhibited promising cholinesterase inhibition profiles. The study reported that certain derivatives could inhibit amyloid β aggregation, a hallmark of Alzheimer's pathology, suggesting that this class of compounds may be beneficial in neurodegenerative disease management .

Case Study 2: Anticancer Potential

Another investigation assessed various indole derivatives' effects on cancer cell lines. The results indicated that modifications on the indole structure could significantly enhance cytotoxicity against specific cancer types, supporting further exploration of the dichloropyrimidinyl indole as a potential anticancer agent .

Structure-Activity Relationship (SAR)

The presence of both pyrimidine and indole moieties provides a scaffold for exploring SARs in drug design. Variations in substituents on these rings can lead to significant changes in biological activity:

Substituent TypeEffect on Activity
Electron-withdrawing groupsIncreased potency
Alkyl substitutionsEnhanced solubility
Halogen substitutionsImproved receptor binding

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(2,5-dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki coupling. For example, substituting a halogen (e.g., chloro) on the pyrimidine ring with an indole moiety under palladium catalysis is common. Purity optimization involves column chromatography (silica gel, gradient elution) and recrystallization using solvents like ethanol or dichloromethane/hexane mixtures. Monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of 1H^1H NMR (e.g., indole C3 proton at δ 7.8–8.2 ppm), 13C^{13}C NMR (pyrimidine carbons at δ 155–165 ppm), and high-resolution mass spectrometry (HRMS). X-ray crystallography is recommended for unambiguous confirmation if crystals are obtainable. Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .

Q. What are the critical solubility and stability considerations for this compound in biological assays?

  • Methodological Answer : The phenylsulfonyl group enhances lipophilicity, requiring dissolution in DMSO (10–20 mM stock). Stability tests (24–72 hours at 4°C and RT in PBS or cell media) should be performed via LC-MS to detect degradation. For long-term storage, lyophilization under inert gas (argon) at -80°C is advised .

Advanced Research Questions

Q. How does the 2,5-dichloropyrimidine moiety influence binding to biological targets like kinases or BACE1?

  • Methodological Answer : The dichloropyrimidine group acts as a hydrogen-bond acceptor and enhances electron-deficient character, improving interactions with catalytic lysine or aspartate residues in enzymes. Competitive inhibition assays (e.g., fluorescence polarization for kinases) and molecular docking (using AutoDock Vina) can validate binding modes. Compare activity with analogues lacking chlorine substituents to isolate electronic effects .

Q. What strategies resolve contradictory data in SAR studies of this compound’s derivatives?

  • Methodological Answer : Contradictions often arise from off-target effects or assay variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50) and control compounds (e.g., 3-(5-bromo-2-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole ). Statistical tools like Grubbs’ test identify outliers, while meta-analysis of multiple datasets clarifies trends .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer : Perform DFT calculations (Gaussian 09) to predict metabolic hotspots (e.g., sulfonyl group hydrolysis). Introduce steric hindrance (e.g., ortho-methyl on phenylsulfonyl) or electron-withdrawing substituents to block cytochrome P450 oxidation. Validate with microsomal stability assays (human liver microsomes, NADPH cofactor) and LC-MS/MS metabolite profiling .

Q. What experimental evidence supports the role of the indole C3 position in modulating target selectivity?

  • Methodological Answer : Synthesize C3-substituted analogues (e.g., methoxymethyl or iodomethyl ) and test against panels of related targets (e.g., kinase profiling at 1 µM). Use SPR to measure binding kinetics (konk_{on}, koffk_{off}). A >10-fold selectivity shift compared to the parent compound indicates critical steric/electronic contributions at C3 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dichloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole

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